molecular formula C7H7Br2NO B1513244 3,5-Dibromo-2-methoxy-4-methylpyridine CAS No. 1332324-22-7

3,5-Dibromo-2-methoxy-4-methylpyridine

Cat. No.: B1513244
CAS No.: 1332324-22-7
M. Wt: 280.94 g/mol
InChI Key: SYQAACONMLRXPR-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxy-4-methylpyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methyl group attached to the pyridine ring. It is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 2-methoxy-4-methylpyridine using bromine in the presence of a suitable catalyst.

  • Bromination: Another method involves the bromination of 2-methoxy-4-methylpyridine using bromine in an inert solvent like dichloromethane.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in different reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives such as this compound-N-oxide.

  • Reduction: Reduced derivatives such as this compound-NH2.

  • Substitution: Substituted derivatives such as this compound-NH2.

Scientific Research Applications

3,5-Dibromo-2-methoxy-4-methylpyridine is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of biological systems and pathways.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of advanced materials and chemicals.

Mechanism of Action

3,5-Dibromo-2-methoxy-4-methylpyridine is similar to other brominated pyridines, such as 3,5-dibromo-4-methylpyridine and 2-methoxy-4-methylpyridine. its unique combination of functional groups makes it distinct in terms of reactivity and applications. The presence of both bromine atoms and the methoxy group enhances its reactivity compared to simpler pyridine derivatives.

Comparison with Similar Compounds

  • 3,5-Dibromo-4-methylpyridine

  • 2-Methoxy-4-methylpyridine

  • 3,5-Dibromo-2-methoxy-4-methylpyridine-N-oxide

  • This compound-NH2

Properties

IUPAC Name

3,5-dibromo-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQAACONMLRXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856686
Record name 3,5-Dibromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332324-22-7
Record name 3,5-Dibromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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